Atovaquone D4
Overview
Description
Mechanism of Action
Target of Action
Atovaquone D4 primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) and Human Epidermal Growth Factor Receptor 2 (HER2)/β-Catenin . STAT3 is an oncogenic transcription factor frequently activated inappropriately in a wide range of hematological and solid cancers . HER2 is a membrane tyrosine kinase that plays a crucial role in the complex signaling network that controls normal cell growth and differentiation .
Mode of Action
This compound inhibits STAT3 phosphorylation , the expression of STAT3 target genes, and the viability of STAT3-dependent hematological cancer cells . It also significantly reduces the expression of HER2, β-catenin, and its downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc .
Biochemical Pathways
This compound affects the STAT3 and HER2/β-Catenin signaling pathways . By inhibiting STAT3 and HER2/β-Catenin, it disrupts the downstream effects of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
This compound, like its parent compound Atovaquone, is highly lipophilic . It closely resembles the structure of ubiquinone, and its inhibitory effect is comparable to ubiquinone . This compound can act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites . .
Result of Action
This compound exhibits significant anticancer efficacy. It inhibits tumor growth and prolongs survival in animal models . It also shows efficacy against primary and paclitaxel-resistant breast tumors . The molecular and cellular effects of this compound’s action include the inhibition of STAT3 phosphorylation, reduction of HER2, β-catenin, and c-Myc levels, and an increase in apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of Atovaquone varies among individuals . It is also known that the drug’s solubility can be enhanced by various strategies like particle size lowering, salt preparation, prodrug pathway, use of surfactants, cyclodextrin complexation, lipid influenced delivery systems, solid dispersion etc . .
Biochemical Analysis
Biochemical Properties
Atovaquone D4 plays a significant role in biochemical reactions due to its structural similarity to ubiquinone. It interacts with several enzymes and proteins, particularly those involved in the mitochondrial electron transport chain. This compound inhibits the cytochrome bc1 complex, which is crucial for the electron transport chain and ATP synthesis in mitochondria . This inhibition disrupts the production of ATP, leading to the death of the parasite.
Cellular Effects
This compound has been shown to influence various cellular processes. It induces apoptosis and inhibits the growth of cancer cells, including breast cancer cell lines . This compound affects cell signaling pathways by inhibiting the HER2/β-catenin signaling pathway, leading to reduced expression of downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc . Additionally, it impacts gene expression and cellular metabolism by inhibiting oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the cytochrome bc1 complex in the mitochondrial electron transport chain. This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, disrupting the production of ATP . This compound’s inhibitory effect on the cytochrome bc1 complex is comparable to that of ubiquinone, making it a potent inhibitor of mitochondrial respiration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cellular function, although the extent of inhibition may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the growth of parasites without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to mitochondrial function. It inhibits the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . This inhibition affects various metabolic enzymes linked to the electron transport chain, ultimately disrupting nucleic acid and ATP synthesis .
Transport and Distribution
This compound is highly lipophilic and extensively bound to plasma proteins, particularly human serum albumin . It shows a high affinity for tissues, where it accumulates and is protected from biliary clearance . The compound is transported within cells and tissues via passive diffusion, and its distribution is influenced by its lipophilicity and protein-binding properties .
Subcellular Localization
This compound primarily localizes to the mitochondria due to its role in inhibiting the mitochondrial electron transport chain . Its subcellular localization is influenced by its lipophilic nature and the presence of targeting signals that direct it to the mitochondria . The compound’s activity and function are closely linked to its localization within the mitochondria, where it exerts its inhibitory effects on ATP production .
Preparation Methods
Industrial Production:: Industrial-scale production methods for Atovaquone-d4 are proprietary and may vary among manufacturers. These methods ensure consistent isotopic enrichment and high purity.
Chemical Reactions Analysis
Types of Reactions:: Atovaquone-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed studies specifically focusing on Atovaquone-d4 reactions are limited.
Common Reagents and Conditions:: Common reagents used in Atovaquone-d4 reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides). Reaction conditions depend on the specific transformation.
Major Products:: The major products formed from Atovaquone-d4 reactions would be deuterium-labeled derivatives of Atovaquone, which retain the core pharmacophore.
Scientific Research Applications
Atovaquone-d4 finds applications in various scientific fields:
Medicine: It is used to treat or prevent infections caused by parasites.
Chemistry: Researchers study its reactivity and isotopic effects.
Biology: Investigations into its mode of action and interactions with biological systems.
Industry: Quality control and stability studies for labeled compounds.
Comparison with Similar Compounds
Atovaquone-d4’s uniqueness lies in its stable isotope labeling. Similar compounds include Atovaquone (non-deuterated) and other naphthoquinones used in antiparasitic therapies.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohexyl]-5,6,7,8-tetradeuterio-4-hydroxynaphthalene-1,2-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i1D,2D,3D,4D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-RHQRLBAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)C2=O)C3CCC(CC3)C4=CC=C(C=C4)Cl)O)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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